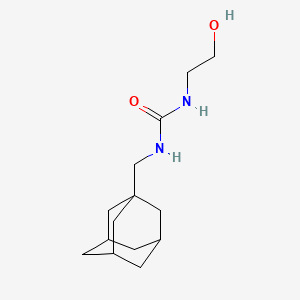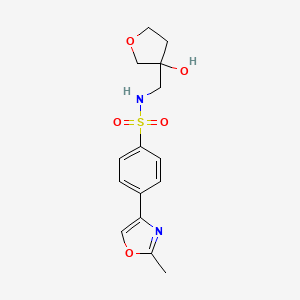![molecular formula C13H23NO2 B2813888 N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide CAS No. 2305476-14-4](/img/structure/B2813888.png)
N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide, also known as DMCPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMCPA is a cyclobutylamide that has been shown to have various biochemical and physiological effects, which make it a promising tool for investigating different biological processes.
Mechanism of Action
N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide acts as a modulator of ion channels and receptors by binding to specific sites on these proteins. It has been shown to interact with the TRPV1 channel, the GABA(A) receptor, and the P2X7 receptor. N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide has also been shown to have an inhibitory effect on the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, by binding to the NLRP3 inflammasome.
Biochemical and Physiological Effects
N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide has various biochemical and physiological effects, which make it a promising tool for investigating different biological processes. It has been shown to have an analgesic effect in animal models of pain, as well as an anti-inflammatory effect in models of inflammation. N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide has also been shown to have an anticonvulsant effect in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide in lab experiments is its specificity for certain ion channels and receptors. This allows researchers to investigate specific pathways and develop drugs that target these pathways. However, one of the limitations of using N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide. One area of interest is investigating its potential as a treatment for pain and inflammation. N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide has also been shown to have an effect on the release of pro-inflammatory cytokines, which makes it a promising tool for investigating the role of inflammation in various diseases. Additionally, N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide has been shown to have an effect on the GABA(A) receptor, which is involved in anxiety and depression. Further research is needed to investigate the potential of N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide as a treatment for these conditions.
Synthesis Methods
The synthesis of N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide involves a multistep process that starts with the reaction of 2-methylpropene with cyclobutanone to form the intermediate compound 2-methyl-2-cyclobuten-1-one. This intermediate is then reacted with dimethylamine to form N,N-dimethyl-2-methyl-2-cyclobuten-1-amine, which is further reacted with 3-chloroprop-2-enoyl chloride to form N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide. The overall yield of the synthesis process is around 35%.
Scientific Research Applications
N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide has been shown to have various scientific research applications due to its ability to modulate ion channels and receptors. It has been used in studies related to pain, inflammation, and epilepsy. N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide has also been shown to have an inhibitory effect on the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation. This makes N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide a promising tool for investigating pain pathways and developing new analgesic drugs.
properties
IUPAC Name |
N-[2,2-dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-6-12(15)14-10-7-11(13(10,4)5)16-8-9(2)3/h6,9-11H,1,7-8H2,2-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVIEWLNKICCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CC(C1(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)

![Tert-butyl 3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidine-1-carboxylate](/img/structure/B2813815.png)
![4-Ethyl-5-fluoro-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2813816.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2813818.png)
![5-amino-N-(2-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2813819.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide](/img/structure/B2813820.png)
![1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride](/img/structure/B2813821.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2813822.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2813823.png)
![Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2813826.png)